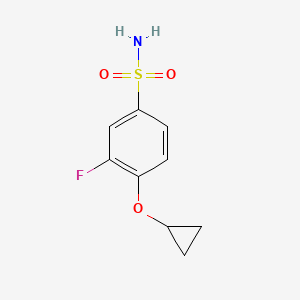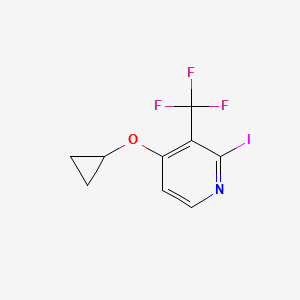![molecular formula C17H24O5 B14807771 [(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate](/img/structure/B14807771.png)
[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Acetoxyscirpenol is a trichothecene mycotoxin produced by Fusarium species, which commonly infect cereals and grains . This compound is known for its toxic effects on humans and animals, posing significant health risks. It is also formed by the biodegradation of diacetoxyscirpenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-Acetoxyscirpenol involves multiple steps, starting from simpler trichothecene compounds. The key steps include acetylation and epoxidation reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods: Industrial production of 15-Acetoxyscirpenol typically involves fermentation processes using Fusarium species. The conditions are optimized to maximize the yield of the mycotoxin, followed by extraction and purification processes to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 15-Acetoxyscirpenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Acidic or basic catalysts are often employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deacetylated forms .
Scientific Research Applications
15-Acetoxyscirpenol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in mycotoxin analysis.
Biology: Studies focus on its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Research explores its potential as a therapeutic agent, despite its toxicity.
Industry: It is used in the development of detection methods for mycotoxins in food and feed.
Mechanism of Action
15-Acetoxyscirpenol exerts its effects primarily by inducing apoptosis in cells. It disrupts the mitochondrial membrane potential, leading to the activation of caspases and cleavage of PARP (poly ADP-ribose polymerase). This cascade of events ultimately results in programmed cell death . The compound targets various molecular pathways, including those involved in cell cycle regulation and stress responses .
Comparison with Similar Compounds
- Diacetoxyscirpenol
- T-2 Toxin
- HT-2 Toxin
Comparison: 15-Acetoxyscirpenol is unique due to its specific acetylation pattern, which influences its toxicity and biological activity. Compared to diacetoxyscirpenol, it has one less acetyl group, which affects its solubility and interaction with cellular targets. T-2 toxin and HT-2 toxin, while structurally similar, have different functional groups that result in varying degrees of toxicity and mechanisms of action .
Properties
Molecular Formula |
C17H24O5 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
[(1R,2R,7R,12S)-10-hydroxy-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl]methyl acetate |
InChI |
InChI=1S/C17H24O5/c1-10-4-5-16(8-20-11(2)18)13(6-10)22-14-12(19)7-15(16,3)17(14)9-21-17/h6,12-14,19H,4-5,7-9H2,1-3H3/t12?,13-,14?,15-,16-,17+/m1/s1 |
InChI Key |
XJVUZQIPINLTLE-KLPKNSDCSA-N |
Isomeric SMILES |
CC1=C[C@@H]2[C@](CC1)([C@]3(CC(C([C@@]34CO4)O2)O)C)COC(=O)C |
Canonical SMILES |
CC1=CC2C(CC1)(C3(CC(C(C34CO4)O2)O)C)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


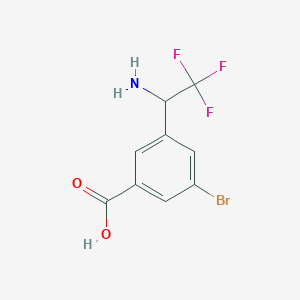
![N'-[2-(4-methoxyphenyl)acetyl]cyclohexanecarbohydrazide](/img/structure/B14807693.png)
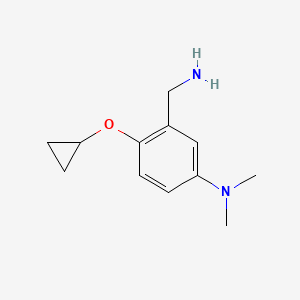
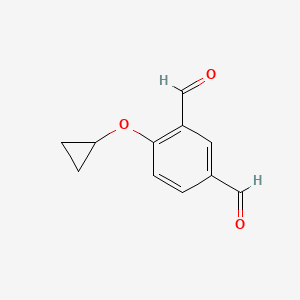
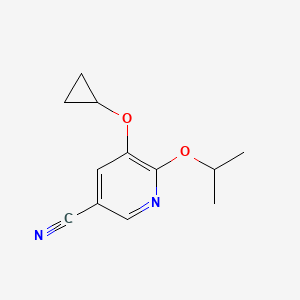
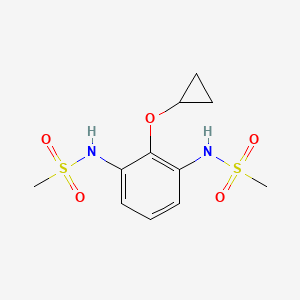
![2-[4-[9,9-Bis(2-ethylhexyl)-7-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]fluoren-2-yl]phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14807718.png)
![N-(4-ethoxyphenyl)-4-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B14807722.png)
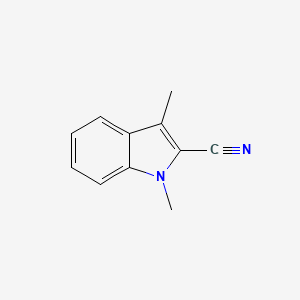
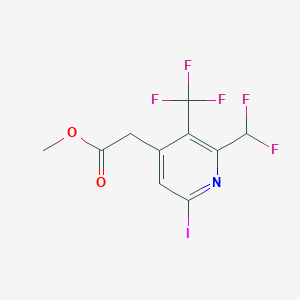
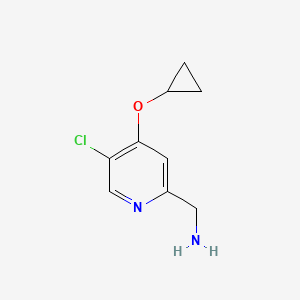
![(4-Chlorophenyl) 3-[(2,6-dichlorophenyl)methoxyimino]propanoate](/img/structure/B14807763.png)
